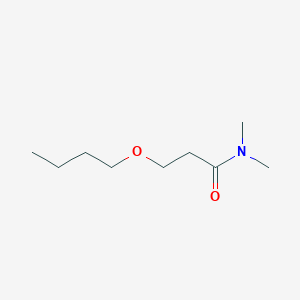

3-Butoxy-N,N-dimethylpropanamide

Description

Properties

IUPAC Name |

3-butoxy-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-5-7-12-8-6-9(11)10(2)3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYXPOCADCXMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712310 | |

| Record name | 3-Butoxy-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845544-42-5 | |

| Record name | 3-Butoxy-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butoxy-N,N-Dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Butoxy-N,N-dimethylpropanamide (C₉H₁₉NO₂) is an organic compound belonging to the class of amides. Its structure includes a butoxy group and two dimethyl groups attached to the nitrogen atom, which may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₉H₁₉NO₂

- Molecular Weight : Approximately 173.25 g/mol

- Structural Characteristics : The presence of the butoxy group contributes to its solubility and reactivity, while the dimethyl substitutions may affect its interaction with biological targets.

Research into the mechanisms by which this compound exerts its biological effects is still ongoing. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The exact pathways remain to be fully elucidated, but potential interactions include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, impacting metabolic processes.

- Receptor Modulation : It could influence receptor activity related to neurotransmission or inflammation.

Anticonvulsant Properties

One area of significant interest is the anticonvulsant potential of this compound. Related compounds have shown efficacy in seizure models, suggesting that structural modifications can enhance biological activity. For instance, studies indicate that specific modifications at the benzyl position in similar compounds lead to increased binding affinity at neuronal receptors involved in seizure activity .

Toxicity Studies

Toxicological assessments have indicated that this compound exhibits lower toxicity compared to other solvents in its class. It has been evaluated for its safety profile, particularly regarding skin and respiratory irritation . These findings are critical for its application in pharmaceuticals and industrial settings.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a summary table highlighting key characteristics:

| Compound Name | Molecular Formula | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | C₉H₁₉NO₂ | Anticonvulsant potential | Lower toxicity |

| N-Ethyl-3-methoxy-propionamide | C₈H₁₅NO₂ | Anticonvulsant | Moderate toxicity |

| N,N-Diethyl-3-methoxy-propionamide | C₉H₁₅NO₂ | Anticonvulsant | Higher toxicity |

Case Studies

- Anticonvulsant Efficacy : In a study evaluating various amide derivatives, this compound demonstrated promising results in seizure protection models. The structure-activity relationship indicated that modifications could enhance anticonvulsant effects .

- Toxicological Assessment : A comprehensive toxicity study showed that this compound had a favorable safety profile when tested against common solvents used in pharmaceuticals. This study highlighted its potential as a safer alternative for drug formulation .

Scientific Research Applications

Polymer Synthesis

One of the primary applications of 3-butoxy-N,N-dimethylpropanamide is in the synthesis of high-performance polymers. It serves as an effective solvent in the polycondensation reactions necessary for producing polyimides, which are crucial in various industries including electronics and aerospace.

- Case Study : A study demonstrated that using this compound in polymer synthesis yielded polymers with comparable or superior properties to those synthesized using traditional solvents like NMP. The study highlighted its effectiveness in achieving high molecular weights and consistent polymer characteristics .

Replacement for Harmful Solvents

Due to increasing environmental regulations and health concerns associated with traditional solvents, this compound is being explored as a safer alternative.

- Applications :

Data Tables

| Application Area | Specific Uses |

|---|---|

| Polymer Chemistry | Synthesis of polyimides |

| Coatings | Industrial coatings for enhanced durability |

| Inks | Formulation of high-performance inkjet inks |

| Adhesives | Development of strong adhesion formulations |

| Cleaners | Solvent-based cleaning products |

Chemical Reactions Analysis

Role in Polymerization Reactions

3-Butoxy-N,N-dimethylpropanamide serves as a green solvent in polycondensation reactions, replacing toxic solvents like DMF or NMP .

Performance Comparison with Traditional Solvents:

| Property | This compound | DMF | NMP |

|---|---|---|---|

| Boiling Point | ~250°C | 153°C | 202°C |

| Toxicity | Low (no reproductive/neurotoxic risk) | High | Moderate |

| Polyimide Solubility | 25–30 wt% | 20–25 wt% | 15–20 wt% |

It enhances reaction rates in poly(amic acid) formation due to its high polarity and ability to stabilize charged intermediates .

Stability and Side Reactions

The compound exhibits stability under acidic and neutral conditions but undergoes hydrolysis in strongly alkaline environments .

Degradation Pathways:

-

Alkaline Hydrolysis : Cleavage of the amide bond at pH > 12, yielding butoxypropanoic acid and dimethylamine .

-

Thermal Decomposition : Above 300°C, it decomposes into CO₂ , N-methylpyrrolidone , and butylene derivatives .

Reactivity in Radical Reactions

While not directly participating in radical chain reactions, the compound stabilizes radicals in systems involving sulfur or disulfides (e.g., sodium disulfide), acting as a proton donor .

Example Radical Interaction:

This property is exploited in thioamide synthesis and polymerization catalysis .

Comparison with Similar Compounds

3-Methoxy-N,N-dimethylpropanamide (KJCMPA)

Triethyl Phosphate (TEP)

N,N-Dimethylpropionamide (DMPA)

- Structure : Lacks alkoxy substituent; simpler amide structure.

- Properties :

- Applications: Limited in industrial formulations due to moderate solvent power and higher toxicity .

3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide

- Structure : Benzotriazole substituent at position 3.

- Properties :

- Applications: Potential use in coordination chemistry and materials science .

3-(2-Aminophenyl)-N,N-dimethylpropanamide

- Structure : Aromatic amine substituent.

- Properties :

- Applications: Intermediate in pharmaceutical synthesis (e.g., trypanocidal agents) .

Comparative Data Table

Key Research Findings

- Solvent Performance: The butoxy group in this compound provides a balance of hydrophobicity and polarity, enabling dissolution of diverse polymers (e.g., polyimide) that shorter-chain analogues like KJCMPA cannot efficiently dissolve .

- Synthetic Versatility : Alkoxy-substituted derivatives are synthesized via nucleophilic substitution (e.g., n-butyl alcohol condensation), while aromatic derivatives require Michael additions or acyl chloride reactions .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Butoxy-N,N-dimethylpropanamide, and what factors influence yield optimization?

- Methodological Answer : A plausible synthetic route involves alkylation of N,N-dimethylpropanamide derivatives. For instance, reacting 3-hydroxy-N,N-dimethylpropanamide with butyl bromide under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C could introduce the butoxy group. Yield optimization depends on stoichiometric ratios, reaction time, and catalyst selection. Purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers anticipate?

- Methodological Answer : Key techniques include:

- ¹H NMR : A triplet for the butoxy group’s terminal -CH₂ (δ ~3.4–3.6 ppm) and a singlet for N(CH₃)₂ (δ ~2.8–3.0 ppm).

- ¹³C NMR : Carbonyl (C=O) resonance at δ ~165–170 ppm; butoxy carbons (δ ~65–70 ppm for OCH₂).

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula C₉H₁₉NO₂. Cross-reference with spectral databases for validation .

Q. What are the solubility properties and stability considerations for this compound under various experimental conditions?

- Methodological Answer : The compound is likely polar due to the amide and ether groups, exhibiting solubility in water, alcohols, and DMSO. Stability tests should assess hydrolysis under acidic/basic conditions (e.g., pH 2–12 at 25–60°C). Store in anhydrous environments at 4°C to prevent degradation. Monitor via TLC or HPLC for decomposition products .

Advanced Research Questions

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography (e.g., SHELXL software ) provides precise bond lengths and angles, confirming the butoxy group’s position. For dynamic studies, variable-temperature NMR (VT-NMR) can detect conformational changes, while NOESY/ROESY experiments reveal spatial proximity between the butoxy chain and amide group. Discrepancies between computational models (DFT) and experimental data require iterative refinement of force fields .

Q. What strategies are effective in analyzing contradictory data between computational models and experimental results for this compound’s reactivity?

- Methodological Answer : Address contradictions by:

- Validating computational methods (e.g., DFT with B3LYP/6-31G**) against experimental spectroscopic or crystallographic data.

- Conducting kinetic studies (e.g., Arrhenius plots) to compare predicted vs. observed reaction rates.

- Using isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. For instance, monitor butoxy group migration in hydrolysis reactions via LC-MS .

Q. How does the introduction of a butoxy group affect the compound’s biological activity compared to hydroxyl or other substituents?

- Methodological Answer : The butoxy group’s lipophilicity may enhance membrane permeability compared to hydroxyl derivatives. Comparative studies can include:

- In vitro assays : Measure cytotoxicity (MTT assay) and receptor binding affinity (SPR/Biacore) against hydroxyl analogs.

- MD Simulations : Analyze interactions with hydrophobic binding pockets (e.g., using GROMACS).

- Metabolic Stability : Assess hepatic microsomal degradation rates. Structural-activity relationships (SAR) should quantify substituent effects on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.